molecular formula C22H17IN2 B1610984 4-Iodo-1-trityl-1H-pyrazole CAS No. 191980-54-8

4-Iodo-1-trityl-1H-pyrazole

Cat. No. B1610984
CAS RN: 191980-54-8
M. Wt: 436.3 g/mol
InChI Key: UJEYQAFIQWSUOR-UHFFFAOYSA-N
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Description

4-Iodo-1-trityl-1H-pyrazole (4-ITP) is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound containing a five-membered ring of four carbon atoms and one nitrogen atom. 4-ITP is a useful synthetic building block in organic chemistry, and is employed in a variety of laboratory experiments and applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Iodo-1-trityl-1H-pyrazole has been used as a building block in the synthesis of various pyrazole derivatives. Its iodination process and the influence of iodo substituents on pyrazole chemical shifts and spin coupling constants have been extensively studied. Such derivatives have found applications in the fields of CropScience and oncology due to the pyrazole nucleus's versatility (Guillou et al., 2011) (Holzer & Pöcher, 1995).

Methodologies in Organic Synthesis

  • This compound has been part of methodologies in organic synthesis, like the microwave synthesis of arylmethyl-substituted pyrazoles and iodine(III)-mediated synthesis, which have implications in creating new chemical entities for potential applications in various fields including pharmaceuticals (Escolástico et al., 2008) (Prakash et al., 2011).

Applications in Heterocyclic Chemistry

  • 4-Iodo-1-trityl-1H-pyrazole is significant in heterocyclic chemistry for creating pyrazolate-bridged metal–organic frameworks. These frameworks are notable for their high thermal and chemical stability, making them suitable for applications in catalytic processes and molecular material sciences (Colombo et al., 2011).

Role in Novel Synthesis Techniques

  • It has been used in novel synthesis techniques like the modular synthesis of oligo-(1H-pyrazol-4-yl)-arenes. This approach enables the synthesis of new bioactive molecules and molecular material precursors, expanding the potential for innovative applications in biotechnology and materials science (Cook et al., 2016).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 4-iodopyrazole, have been shown to interact with alcohol dehydrogenase 1a, 1b, and 1c, as well as mycocyclosin synthase .

Biochemical Pathways

Similar compounds have been shown to interact with enzymes involved in alcohol metabolism and mycobacterial cell wall biosynthesis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Iodo-1-trityl-1H-pyrazole, it is recommended to keep it in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially affect the compound’s stability and efficacy.

properties

IUPAC Name

4-iodo-1-tritylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17IN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEYQAFIQWSUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571501
Record name 4-Iodo-1-(triphenylmethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1-trityl-1H-pyrazole

CAS RN

191980-54-8
Record name 4-Iodo-1-(triphenylmethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191980-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-1-(triphenylmethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared by combining 4-iodopyrazole (10 g, 52 mmol), triphenylmethyl chloride (14.4 g, 51.6 mmol), triethylamine (NEt3) (7.2 mL, 52 mmol), and DMF (80 mL). After stirring overnight, the mixture was poured onto ice water. The precipitated solid was collected and recrystallized to give the title compound as a solid, mp 193-194° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Trityl chloride (1.58 g, 5.67 mmol) was added to a stirred cold (0-5° C.) solution of 4-iodo pyrazole (1 g, 5.15 mmol) and triethylamine (1.04 g, 10.3 mmol) in DCM (12 mL). Stirring was continued at room temperature overnight. Cold water was then added and the product was extracted with DCM and the organic layer was washed with saturated sodium bicarbonate solution followed by brine. The organic phase collected was dried over Na2SO4 and concentrated under reduced pressure The residue was purified by column chromatography (using neutral alumina and 2% EtOAc in hexane as eluent) to afford 1.9 g (84.4% Yield) of 4-iodo-1-trityl-1H-pyrazole. Na2CO3 (727 mg, 6.86 mmol) was added to a stirred solution of 4-iodo-1-trityl-1H-pyrazole (1.5 g, 3.43 mmol) in toluene: H2O (4:1, 20 mL). Pd(PPh3)4 (790 mg, 0.686 mmol) and phenylboronic acid (838 mg, 6.86 mmol) were then added and the reaction mixture was heated to reflux for 2 hrs. The reaction mixture was then diluted with water and the product was extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulfate and concentrated to in vacuo. Purification by column chromatography (using neutral alumina and 5% EtOAc in hexane as eluent) afforded 790 mg (59.4% Yield) of 4-phenyl-1-trityl-1H-pyrazole. 1H NMR (300 MHz, CDCl3): δ 7.96-7.94 (s, 1H), 7.64-7.6 (s, 1H), 7.46-7.4 (d, 2H), 7.36-7.0 (m, 11H), 7.24-7.16 (m, 7H). A solution of 4-phenyl-1-trityl-1H-pyrazole (785 mg, 2.03 mmol) in ether.HCl (15 mL) was stirred for 1 hr. The reaction mixture was then concentrated under reduced pressure and washed with hexane to afford 320 mg (87.4% Yield) of 4-phenyl-1H-pyrazole hydrochloride. 1H NMR (300 MHz, DMSO-d6): δ 8.1-8.08 (s, 2H), 7.64 (d, 2H), 7.38 (t, 2H), 7.22 (t, 1H).
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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